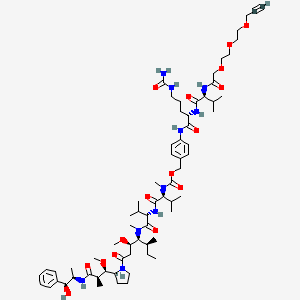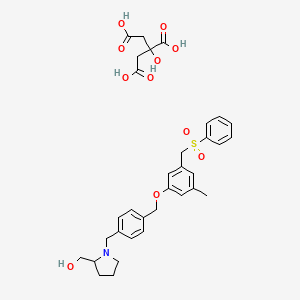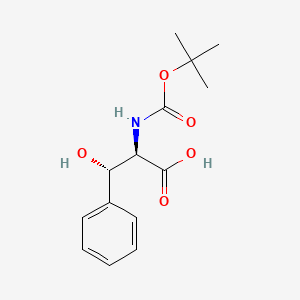
Chitinase-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chitinase-IN-2 is an inhibitor of insect chitinase and N-acetyl hexosaminidase, and it also acts as a pesticide . Chitinases are hydrolytic enzymes that break down glycosidic bonds in chitin . They are generally found in organisms that either need to reshape their own chitin or dissolve and digest the chitin of fungi or animals .
Synthesis Analysis
The synthesis of chitinase involves various biological processes. A genome-wide analysis identified a total of 38 chitinase genes in the whole genome of soybean . Phylogenetic analysis classified these chitinases into five separate clusters . The chitinases were unevenly and randomly distributed in 17 of the total 20 chromosomes of soybean, and the majority of these chitinase genes contained few introns (≤2) . Synteny and duplication analysis showed the major role of tandem duplication in the expansion of the chitinase gene family in soybean .
Molecular Structure Analysis
Chitinases are classified into two main categories: endochitinases and exochitinases . Endochitinase catalyzes chitin hydrolysis randomly and synthesizes chitooligosaccharides, while exochitinase releases N-acetylglucosamine monomers through the function of chitobiase and N-acetylglucohexoaminidases .
Chemical Reactions Analysis
Chitinases are responsible for catalyzing the hydrolysis of chitin, a major component of the exoskeleton of insects and fungi . They catalyze the hydrolysis of glycosidic bonds in chitin which results in its degradation into low-molecular-weight products such as Chitooligosaccharides (COS) and GlcNAc .
Physical And Chemical Properties Analysis
The functional properties and hydrolyzed products of chitinase depend upon its source and physicochemical characteristics . The optimal expression conditions of the recombinant chitinase have been carried out at different temperatures and durations for different strains .
科学的研究の応用
Biopesticides : Chitinases, including Chitinase-IN-2, have potential as biopesticides. They target chitin, a key component in the exoskeleton of insects, making them effective in controlling insect pests. Transgenic plants expressing chitinase have shown increased resistance to pests, and chitinase can enhance the efficacy of other biopesticides like Bacillus thuringiensis toxin (Kramer & Muthukrishnan, 1997).
Food Industry : In the food industry, chitinases are employed for chitin bioconversion in sea crustacean foods. Strains such as Bacillus sp. and Paenibacillus sp., which produce chitinase, have been isolated from traditional Korean salted and fermented shrimp, indicating their role in fermentation processes (Han et al., 2014).
Medical Applications : In medical research, chitinases and chitinase-like proteins (C/CLPs) have been studied for their roles in inflammation, tissue remodeling, and injury. For instance, acidic mammalian chitinase (AMCase) can modulate allergic inflammation and contribute to tissue remodeling processes (Lee et al., 2011).
Biotechnological Applications : Chitinases have a wide range of biotechnological applications such as in the preparation of pharmaceutically important chitooligosaccharides, control of pathogenic fungi, treatment of chitinous waste, and in the production of single-cell protein (Dahiya et al., 2006).
Agricultural Applications : Chitinase enzymes, through their chitin degrading property, have numerous uses in agriculture. Enhanced production of chitinase with desired properties is important for agricultural applications, such as in controlling malaria transmission and managing crop pests (Okay & Alshehri, 2020).
作用機序
Chitinases play a key role in plant defense against chitin-containing pathogens . They degrade chitin, leading to the formation of derivative nutrient sources such as nitrogen and carbon . The hydrolytic action of these induced chitinases on the chitin fibers of the pathogen’s cell wall impairs its growth and spread .
Safety and Hazards
特性
IUPAC Name |
6-(dimethylamino)-2-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-12-22-23-17(28-12)11-21-9-10-25-19(26)14-6-4-5-13-16(24(2)3)8-7-15(18(13)14)20(25)27/h4-8,21H,9-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVBLDCRQKXSHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CNCCN2C(=O)C3=C4C(=C(C=C3)N(C)C)C=CC=C4C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701107010 |
Source


|
| Record name | 6-(Dimethylamino)-2-[2-[[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amino]ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701107010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chitinase-IN-2 | |
CAS RN |
1579991-63-1 |
Source


|
| Record name | 6-(Dimethylamino)-2-[2-[[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amino]ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1579991-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Dimethylamino)-2-[2-[[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]amino]ethyl]-1H-benz[de]isoquinoline-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701107010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











